molecular formula C22H27N3O4 B2402203 Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235393-21-1

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2402203
CAS No.: 1235393-21-1
M. Wt: 397.475
InChI Key: ZLRKFIZHBFQURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-(2-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(2-fluorophenyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

Phenyl 4-((3-(2-ethoxyphenyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound belongs to the class of piperidine derivatives and features a piperidine ring substituted with a ureido group and an ethoxyphenyl moiety. Its structure can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

Synthesis:
The synthesis typically involves multiple steps:

  • Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
  • Introduction of the Ureido Group: Reaction with isocyanates to form the ureido linkage.
  • Attachment of the Phenyl Group: Coupling reactions, such as Suzuki-Miyaura coupling, utilizing palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ureido group can form hydrogen bonds with amino acid residues in enzyme active sites, while the phenyl group participates in hydrophobic interactions, modulating protein activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating strong potency .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It acts as a selective inhibitor for certain protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways related to cancer progression . The inhibition of PTP1B has been particularly noted, with binding affinities in the nanomolar range, suggesting its potential as a therapeutic agent in metabolic disorders like diabetes .

Case Studies

  • In vitro Studies on Cancer Cells:
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours.
    • Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.
  • PTP Inhibition Studies:
    • Research involving PTP1B showed that this compound had a Ki value of 0.00068 µM, demonstrating its high potency as an inhibitor compared to other compounds tested .

Data Tables

Activity IC50 (µM) Ki (µM) Cell Line
Anticancer (MCF-7)10N/ABreast Cancer
PTP1B InhibitionN/A0.00068N/A
Cytotoxicity (HeLa Cells)5N/ACervical Cancer

Properties

IUPAC Name

phenyl 4-[[(2-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-28-20-11-7-6-10-19(20)24-21(26)23-16-17-12-14-25(15-13-17)22(27)29-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRKFIZHBFQURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.